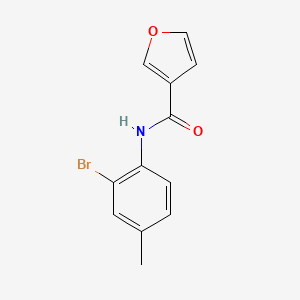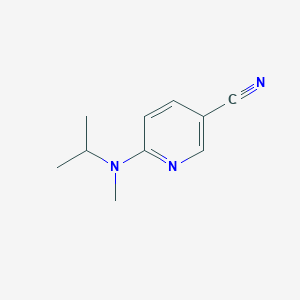
6-(2-Chlorophenoxy)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chlorophenoxy)pyridine-3-carbonitrile, also known as CPYC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. CPYC is a pyridine derivative that has been synthesized using various methods, each with its own advantages and limitations.
作用機序
The mechanism of action of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 6-(2-Chlorophenoxy)pyridine-3-carbonitrile has been found to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation, and to inhibit the activation of nuclear factor kappa B, which is involved in inflammation.
Biochemical and Physiological Effects:
6-(2-Chlorophenoxy)pyridine-3-carbonitrile has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 6-(2-Chlorophenoxy)pyridine-3-carbonitrile has also been found to have low toxicity and good bioavailability, making it a promising candidate for drug development.
実験室実験の利点と制限
One advantage of using 6-(2-Chlorophenoxy)pyridine-3-carbonitrile in lab experiments is its low toxicity and good bioavailability, which allows for higher doses to be administered without causing harmful side effects. Another advantage is its stability, which allows for long-term storage and use in various experiments. However, one limitation is the limited availability of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for the research and development of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile. One direction is the optimization of the synthesis methods to improve the yield and purity of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile. Another direction is the exploration of its potential as a photosensitizer in photodynamic therapy, particularly in combination with other drugs or therapies. Additionally, the mechanism of action of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile needs to be further elucidated to better understand its potential applications in the treatment of cancer and inflammation.
合成法
There are several methods for synthesizing 6-(2-Chlorophenoxy)pyridine-3-carbonitrile, including the reaction of 2-chlorophenol with 3-cyanopyridine in the presence of a base, such as potassium carbonate or sodium hydroxide. Another method involves the reaction of 2-chlorophenol with 3-cyanopyridine in the presence of a catalyst, such as palladium on carbon or copper(I) iodide. The yield and purity of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile can be improved by using different solvents, such as dichloromethane or dimethylformamide, and by optimizing the reaction conditions, such as temperature and time.
科学的研究の応用
6-(2-Chlorophenoxy)pyridine-3-carbonitrile has been studied for its potential applications in the development of new drugs, particularly in the treatment of cancer and inflammation. 6-(2-Chlorophenoxy)pyridine-3-carbonitrile has been found to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. 6-(2-Chlorophenoxy)pyridine-3-carbonitrile has also been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
特性
IUPAC Name |
6-(2-chlorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-3-1-2-4-11(10)16-12-6-5-9(7-14)8-15-12/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLNRGPUPACJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)



![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)